Lanopepden Mesylate

Description

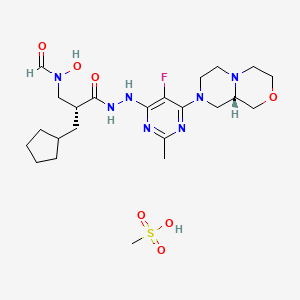

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1441390-17-5 |

|---|---|

Molecular Formula |

C23H38FN7O7S |

Molecular Weight |

575.7 g/mol |

IUPAC Name |

N-[(2R)-3-[2-[6-[(9aS)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-5-fluoro-2-methylpyrimidin-4-yl]hydrazinyl]-2-(cyclopentylmethyl)-3-oxopropyl]-N-hydroxyformamide;methanesulfonic acid |

InChI |

InChI=1S/C22H34FN7O4.CH4O3S/c1-15-24-20(19(23)21(25-15)29-7-6-28-8-9-34-13-18(28)12-29)26-27-22(32)17(11-30(33)14-31)10-16-4-2-3-5-16;1-5(2,3)4/h14,16-18,33H,2-13H2,1H3,(H,27,32)(H,24,25,26);1H3,(H,2,3,4)/t17-,18+;/m1./s1 |

InChI Key |

UNGNACZMQRGYNV-URBRKQAFSA-N |

Isomeric SMILES |

CC1=NC(=C(C(=N1)N2CCN3CCOC[C@@H]3C2)F)NNC(=O)[C@H](CC4CCCC4)CN(C=O)O.CS(=O)(=O)O |

Canonical SMILES |

CC1=NC(=C(C(=N1)N2CCN3CCOCC3C2)F)NNC(=O)C(CC4CCCC4)CN(C=O)O.CS(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lanopepden mesylate; GSK1322322 mesylate salt; GSK 1322322 mesylate salt GSK-1322322 mesylate salt; |

Origin of Product |

United States |

Foundational & Exploratory

Lanopepden Mesylate: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanopepden Mesylate, also known as GSK1322322, is a novel antibacterial agent belonging to the class of peptide deformylase (PDF) inhibitors. PDF is an essential bacterial enzyme that plays a crucial role in protein maturation, making it an attractive target for the development of new antibiotics. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Antibacterial Spectrum

This compound has demonstrated potent activity primarily against Gram-positive bacteria, including drug-resistant strains. Its efficacy has also been evaluated against key Gram-negative respiratory pathogens. The following tables summarize the in vitro activity of this compound, presenting Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of clinical isolates.

Table 1: In Vitro Activity of this compound Against Gram-Positive Pathogens

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (all) | 940 | ≤0.12 - >16 | 1 | 4 |

| Staphylococcus aureus (Methicillin-susceptible, MSSA) | - | - | - | 4 |

| Staphylococcus aureus (Methicillin-resistant, MRSA) | - | - | - | 4 |

| Streptococcus pneumoniae (all) | 947 | ≤0.06 - 4 | 0.5 | 2 |

| Streptococcus pneumoniae (Penicillin-susceptible) | - | - | 0.25 | 1 |

| Streptococcus pneumoniae (Penicillin-resistant) | - | - | 1 | 1 |

| Streptococcus pyogenes | 617 | ≤0.06 - 1 | 0.25 | 0.5 |

Data compiled from studies on GSK1322322.[1][2]

Table 2: In Vitro Activity of this compound Against Gram-Negative Respiratory Pathogens

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Haemophilus influenzae | 2,370 | ≤0.12 - >16 | 2 | 4 |

| Moraxella catarrhalis | 115 | ≤0.12 - 2 | 0.5 | 1 |

Data compiled from studies on GSK1322322.[1][2]

Mechanism of Action: Inhibition of Peptide Deformylase

In bacteria, protein synthesis is initiated with N-formylmethionine. The N-formyl group is essential for the initiation of translation but must be removed for the protein to mature and become functional. This crucial step is catalyzed by the enzyme peptide deformylase (PDF).

This compound acts as a potent and selective inhibitor of bacterial PDF. By binding to the active site of the enzyme, it prevents the removal of the N-formyl group from nascent polypeptide chains. This blockage of protein maturation leads to the accumulation of non-functional, formylated proteins, ultimately resulting in the cessation of bacterial growth and cell death.[3]

Caption: Mechanism of action of this compound.

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound is performed using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay Protocol

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate.

1. Preparation of Materials:

-

Bacterial Isolate: A pure, overnight culture of the test bacterium grown on an appropriate agar medium.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most aerobic bacteria.

-

This compound: A stock solution of known concentration, prepared in a suitable solvent.

-

96-Well Microtiter Plates: Sterile, U-bottomed plates.

-

Saline Solution: Sterile 0.85% NaCl.

-

McFarland Standard: 0.5 McFarland turbidity standard.

-

Incubator: Calibrated to 35°C ± 2°C.

2. Inoculum Preparation:

-

From the fresh agar plate, select 3-5 morphologically similar colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Antibiotic Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate.

-

The final volume in each well should be 100 µL.

-

The range of concentrations should be appropriate to determine the MIC for the test organism.

-

Include a growth control well containing only the inoculated broth and a sterility control well containing only uninoculated broth.

4. Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, except for the sterility control well.

-

The final volume in the test wells will be 200 µL.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

After incubation, examine the plate for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Caption: Workflow for MIC determination.

Conclusion

This compound is a promising antibacterial agent with a novel mechanism of action that targets the essential bacterial enzyme, peptide deformylase. Its potent in vitro activity against a range of clinically important Gram-positive pathogens, including resistant phenotypes, and some Gram-negative respiratory pathogens, highlights its potential as a valuable therapeutic option. The standardized methodologies outlined in this guide provide a framework for the continued evaluation and development of this and other novel antibacterial compounds.

References

An In-depth Technical Guide to Peptide Deformylase Inhibitors for Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of peptide deformylase (PDF) inhibitors, a promising class of antibacterial agents targeting Gram-positive bacteria. This document delves into the core mechanism of action, profiles of key inhibitory compounds, extensive quantitative data on their efficacy, detailed experimental protocols, and visual representations of critical pathways and workflows.

Introduction to Peptide Deformylase as an Antibacterial Target

Peptide deformylase is a prokaryotic metalloenzyme essential for bacterial growth and survival.[1][2] In bacterial protein synthesis, all proteins are initially synthesized with an N-formylmethionine residue. PDF's critical role is to remove this N-formyl group, a necessary step for the subsequent removal of the methionine by methionine aminopeptidase (MAP) and the maturation of the protein.[3][4] As this N-formylation is a unique and essential process in bacteria, but not in mammalian cytosolic protein synthesis, PDF presents a highly selective and attractive target for the development of novel antibiotics.[1][2][5] Inhibiting PDF leads to the accumulation of formylated proteins, ultimately resulting in the cessation of bacterial growth.[4] A significant advantage of PDF inhibitors is their potential to circumvent existing antibiotic resistance mechanisms, as they target a novel pathway.[1][2]

There are two main classes of bacterial PDF enzymes: Type 1, found in Gram-negative and some Gram-positive bacteria, and Type 2, which is exclusively found in Gram-positive bacteria.[3][6] This distinction offers opportunities for the development of broad-spectrum or targeted therapies.

Mechanism of Action of PDF Inhibitors

PDF is a metalloenzyme, typically containing a ferrous ion (Fe²⁺) in its active site, which is crucial for its catalytic activity.[1][3] However, for laboratory assays, a more stable nickel-containing surrogate is often used.[1][2] PDF inhibitors are designed to chelate this metal ion, thereby blocking the enzyme's function. The general structure of most PDF inhibitors consists of a "chelator + peptidomimetic" scaffold.[1][2] While various chelating groups can inhibit the enzyme in a cell-free environment, compounds containing a hydroxamic acid or N-formyl hydroxylamine moiety have demonstrated the most significant antibacterial activity.[1][2] These inhibitors act as potent, competitive, and reversible inhibitors of PDF.[3]

dot

Caption: Mechanism of Action of Peptide Deformylase Inhibitors.

Key Peptide Deformylase Inhibitors for Gram-Positive Bacteria

Several PDF inhibitors have been identified and have progressed through preclinical and clinical development. These compounds generally exhibit a broad spectrum of activity against Gram-positive pathogens, including multidrug-resistant strains.

-

Actinonin: A naturally occurring antibiotic, actinonin was one of the first identified PDF inhibitors.[7] It contains a hydroxamate group that chelates the active site metal ion.[3] While a potent inhibitor, its in vivo efficacy can be limited. IC50 values for actinonin have been reported as 11 nM for Ni-PDF from S. aureus.[3]

-

LBM415 (VIC-104959): This synthetic PDF inhibitor has shown potent activity against a range of Gram-positive organisms, including staphylococci, streptococci, and enterococci.[8] LBM415 has advanced to clinical trials for the treatment of respiratory tract and skin infections.[1][2][8] It has demonstrated efficacy in murine infection models against Staphylococcus aureus (both MSSA and MRSA) and Streptococcus pneumoniae (both PSSP and PRSP).[8]

-

GSK1322322: A novel PDF inhibitor with activity against multidrug-resistant respiratory and skin pathogens, including MRSA and S. pneumoniae.[6][9] GSK1322322 has undergone Phase I and II clinical trials and has demonstrated a good safety and tolerability profile.[9][10][11] It exhibits a potent sub-MIC effect against S. aureus, inhibiting growth for extended periods at concentrations below the MIC.[10]

-

BB-83698: This compound has also progressed to Phase I clinical trials and displays excellent in vitro potency against S. pneumoniae.[1][2][3] In a mouse model of pneumococcal pneumonia, BB-83698 demonstrated high survival rates (70-100%) against both susceptible and resistant strains.[12][13]

-

VRC4887 (a derivative of VRC3375): VRC3375 is a potent PDF inhibitor with a Ki of 0.24 nM against the E. coli enzyme and has activity against Gram-positive pathogens.[5]

Quantitative Data: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data for various PDF inhibitors against a range of Gram-positive bacteria.

Table 1: In Vitro Activity (MIC) of PDF Inhibitors against Gram-Positive Bacteria

| Compound | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| LBM415 | Streptococcus pneumoniae | - | 1 | [14] |

| Staphylococcus aureus | - | - | [8] | |

| Enterococcus spp. | - | - | [8] | |

| GSK1322322 | Streptococcus pneumoniae | - | 2 | [9][15] |

| Staphylococcus aureus | - | 4 | [9][15] | |

| Streptococcus pyogenes | - | 0.5 | [15] | |

| BB-83698 | Streptococcus pneumoniae | - | 0.25 - 0.5 | [3][16] |

| Staphylococcus aureus | - | - | [17] | |

| Streptococcus pyogenes | - | - | [3] | |

| Streptococcus agalactiae | - | - | [3] | |

| BB-3497 | Streptococcus pneumoniae | - | >8 | [16] |

| Staphylococcus aureus (MRSA) | - | - | [7] | |

| Enterococcus faecalis (VRE) | - | - | [7] | |

| VRC3375 | Staphylococcus aureus | - | - | [5] |

| Streptococcus pneumoniae | - | - | [5] | |

| Enterococcus spp. | - | - | [5] |

Table 2: Enzyme Inhibition (IC50/Ki) of PDF Inhibitors

| Compound | Enzyme Source | IC50 (nM) | Ki (nM) | Reference(s) |

| Actinonin | S. aureus (Ni-PDF) | 11 | - | |

| BB-81384 | S. pneumoniae (Ni-PDF) | 9 | - | [18] |

| S. aureus (Ni-PDF) | 300 | - | [18][19] | |

| BB-3497 | M. bovis BCG PDF | 24.9 | - | [18][19] |

| VRC3375 | E. coli (Ni-PDF) | - | 0.24 | [5] |

Table 3: In Vivo Efficacy of PDF Inhibitors in Murine Models

| Compound | Infection Model | Pathogen | Dosing Regimen | Outcome | Reference(s) |

| LBM415 | Pneumonia | S. pneumoniae | 20-80 mg/kg (p.o.) | Significant reduction in bacterial counts | [8] |

| GSK1322322 | Respiratory Tract Infection | S. pneumoniae | 18.75-300 mg/kg (oral) | 1.2-2.8 log10 CFU/lung reduction | [9] |

| BB-83698 | Pneumonia | S. pneumoniae | 80 mg/kg/12h or 160 mg/kg/24h (s.c.) | 70-100% survival at 10 days | [12][13] |

Detailed Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20][21]

Protocol: Broth Microdilution Method

-

Preparation of Bacterial Inoculum:

-

From a fresh culture plate (e.g., Mueller-Hinton agar), select 3-5 colonies of the test bacterium.

-

Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of the PDF inhibitor in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the inhibitor in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a growth control well (broth and inoculum, no inhibitor) and a sterility control well (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the inhibitor at which there is no visible growth (i.e., the first clear well).[16]

-

This assay measures the ability of a compound to inhibit the enzymatic activity of purified PDF.

Protocol: Coupled Spectrophotometric Assay

This is a continuous, enzyme-linked assay.[22]

-

Reaction Mixture Preparation:

-

In a 96-well microtiter plate, prepare a reaction mixture containing:

-

50 mM potassium phosphate buffer (pH 7.6)

-

15 mM NAD⁺

-

0.25 U formate dehydrogenase

-

A suitable substrate peptide (e.g., formyl-Met-Ala-Ser)

-

Purified PDF enzyme (e.g., Ni-PDF from S. aureus)

-

-

-

Inhibitor Addition:

-

Add varying concentrations of the PDF inhibitor to the wells. Include a control with no inhibitor.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the PDF enzyme or the substrate.

-

The PDF enzyme will cleave the formyl group from the substrate, releasing formate.

-

Formate dehydrogenase will then oxidize the formate, reducing NAD⁺ to NADH.

-

Monitor the increase in absorbance at 340 nm (due to NADH production) over time using a plate reader at 25°C.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance curves.

-

Plot the percent inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[7]

-

This model assesses the therapeutic efficacy of the PDF inhibitor in a living organism.[13]

Protocol:

-

Animal Model:

-

Use immunocompetent mice (e.g., Swiss or BALB/c). For some less virulent strains, leukopenic mice may be required.[13]

-

-

Induction of Pneumonia:

-

Treatment:

-

At a specified time post-infection (e.g., 3, 6, 12, or 18 hours), begin treatment with the PDF inhibitor.[12][13]

-

Administer the compound via a relevant route (e.g., subcutaneous injection or oral gavage) at various doses and schedules (e.g., once or twice daily for 3 days).[12][13]

-

Include a vehicle control group and potentially a comparator antibiotic group.

-

-

Outcome Measures:

-

Pharmacokinetic Analysis (Optional but Recommended):

Visualizations of Workflows and Relationships

dot

Caption: Workflow for the evaluation of novel PDF inhibitors.

dot

Caption: Potential mechanisms of bacterial resistance to PDF inhibitors.

Conclusion

Peptide deformylase inhibitors represent a valuable and clinically promising class of antibiotics for combating Gram-positive bacterial infections, including those caused by multidrug-resistant pathogens. Their novel mechanism of action, selective toxicity, and demonstrated in vitro and in vivo efficacy make them a critical area of ongoing research and development in the fight against antimicrobial resistance. This guide provides a foundational resource for professionals in the field to understand and further explore the potential of these compounds.

References

- 1. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacophorejournal.com [pharmacophorejournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microbiome Changes in Healthy Volunteers Treated with GSK1322322, a Novel Antibiotic Targeting Bacterial Peptide Deformylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibiotic Activity and Characterization of BB-3497, a Novel Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo Characterization of the Peptide Deformylase Inhibitor LBM415 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Potent Sub-MIC Effect of GSK1322322 and Other Peptide Deformylase Inhibitors on In Vitro Growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Safety, Tolerability, and Efficacy of GSK1322322 in the Treatment of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy of BB-83698, a Novel Peptide Deformylase Inhibitor, in a Mouse Model of Pneumococcal Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy of BB-83698, a novel peptide deformylase inhibitor, in a mouse model of pneumococcal pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. | BioWorld [bioworld.com]

- 15. ihma.com [ihma.com]

- 16. In Vitro Activities of Peptide Deformylase Inhibitors against Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Drug forecast – the peptide deformylase inhibitors as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. opentextbooks.library.arizona.edu [opentextbooks.library.arizona.edu]

- 21. idexx.dk [idexx.dk]

- 22. Structural variation and inhibitor binding in polypeptide deformylase from four different bacterial species - PMC [pmc.ncbi.nlm.nih.gov]

Lanopepden Mesylate (GSK1322322): A Technical Guide for Staphylococcus aureus Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanopepden Mesylate, also known as GSK1322322, is a novel peptide deformylase (PDF) inhibitor that has demonstrated potent activity against a range of Gram-positive bacteria, including the high-priority pathogen Staphylococcus aureus. As an inhibitor of an essential bacterial enzyme not present in the cytoplasm of eukaryotic cells, this compound represents a promising therapeutic agent with a unique mechanism of action. This technical guide provides an in-depth overview of this compound's activity against S. aureus, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows to support further research and development.

Mechanism of Action

This compound targets and inhibits peptide deformylase (PDF), a metalloenzyme crucial for bacterial protein synthesis. In bacteria, most proteins are synthesized with an N-terminal formylmethionine. PDF is responsible for removing this formyl group, a critical step in protein maturation. By inhibiting PDF, this compound prevents the production of functional proteins, ultimately leading to bacterial growth inhibition and cell death.[1][2][3]

Figure 1: Mechanism of action of this compound.

In Vitro Activity Against Staphylococcus aureus

This compound has demonstrated consistent in vitro activity against a broad range of S. aureus isolates, including strains resistant to other classes of antibiotics such as methicillin-resistant S. aureus (MRSA).

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the MIC values of this compound (GSK1322322) against various S. aureus strains.

| Strain | Resistance Phenotype | MIC (mg/L) | Reference |

| ATCC 29213 | Methicillin-Susceptible S. aureus (MSSA) | 0.5 | [1] |

| ATCC 25923 | MSSA | 0.5-1 | [1] |

| SA040 | Clinical Isolate | 0.5-1 | [1] |

| SA040 LZDR | Linezolid-Resistant | 0.5-1 | [1] |

| NRS119 | Vancomycin-Intermediate S. aureus (VISA) | 0.5-1 | [1] |

| MU50 | VISA/MRSA | 0.5-1 | [1] |

| VUB09 | Macrolide-Resistant | 0.5-1 | [1] |

| N6113072 | Macrolide-Resistant | 0.5-1 | [1] |

| SA312 | MRSA, Macrolide-Resistant | 1-2 | [1] |

Table 1: MIC of this compound against specific S. aureus strains. [1]

| Isolate Collection (n=940) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| All S. aureus | 2 | 4 | |

| Methicillin-Resistant S. aureus (MRSA) | 2 | 4 | |

| Macrolide-Resistant S. aureus | 2 | 4 | |

| Levofloxacin-Resistant S. aureus | 2 | 4 |

Table 2: Summary of MIC distribution for a large collection of clinical S. aureus isolates.

Pharmacodynamics: Sub-MIC Effects

A notable characteristic of this compound is its potent inhibitory effect on the early growth of S. aureus at concentrations significantly below the MIC. At concentrations as low as 1/8th of the MIC, GSK1322322 was able to inhibit the growth of 91% of 100 tested S. aureus strains for up to 6 hours.[3] This sub-MIC effect is more pronounced against strains with higher MICs.[3]

Intracellular Activity

This compound has been shown to be active against intracellular forms of S. aureus. In studies using human THP-1 monocytes, GSK1322322 demonstrated uniform activity against all tested S. aureus strains, regardless of their resistance phenotypes, causing a 0.5 to 1 log10 CFU reduction in the intracellular bacterial load within 24 hours.[1][4] The compound rapidly penetrates and accumulates within eukaryotic cells, with an accumulation of approximately 4-fold.[1][4]

In Vivo Efficacy in Animal Models

Preclinical studies in rodent models of S. aureus infection have demonstrated the in vivo efficacy of this compound.

| Animal Model | S. aureus Strain(s) | Key Findings | Reference |

| Rat subcutaneous abscess | Multiple strains with varying MICs | Dose-dependent efficacy. A recreated human oral dose of 1,000 mg was efficacious, with a mean log10 reduction of 1.9 to 2.4 CFU/abscess compared to baseline. | [5] |

| Mouse respiratory tract infection | Not specified | Dose-dependent efficacy. | [2] |

Table 3: Summary of in vivo efficacy studies of this compound against S. aureus.

Dose fractionation studies have indicated that the therapeutic outcome of this compound treatment correlates best with the free area under the concentration-time curve to MIC ratio (fAUC/MIC).[2]

Clinical Development

A phase II clinical trial of an oral tablet formulation of GSK1322322 (1,500 mg twice daily) was conducted for the treatment of acute bacterial skin and skin structure infections (ABSSSIs), where S. aureus was the most frequently isolated pathogen (79%), with MRSA accounting for 45% of isolates.[6] While the clinical success rate for GSK1322322 was lower than the comparator, linezolid, the study provided valuable data to guide dose selection for future studies.[6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology (Broth Microdilution):

-

Bacterial Strain Preparation: Prepare a standardized inoculum of the S. aureus strain to be tested, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Drug Dilution: Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading: The MIC is determined as the lowest concentration of the drug at which there is no visible growth (turbidity).

Figure 2: Workflow for MIC determination by broth microdilution.

Intracellular Activity Assay in THP-1 Monocytes

Principle: This assay assesses the ability of an antibiotic to kill bacteria that have been phagocytosed by cultured eukaryotic cells.

Methodology:

-

Cell Culture: Culture and differentiate human THP-1 monocytes into macrophage-like cells.

-

Infection: Infect the THP-1 cells with S. aureus at a specified multiplicity of infection (e.g., 10:1) for a defined period (e.g., 1 hour) to allow for phagocytosis.

-

Removal of Extracellular Bacteria: Wash the cells with phosphate-buffered saline (PBS) and incubate with a high concentration of a non-cell-penetrating antibiotic (e.g., gentamicin) to kill any remaining extracellular bacteria.

-

Antibiotic Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 24 hours.

-

Cell Lysis and Bacterial Enumeration: At the end of the incubation period, wash the cells, lyse them with a detergent (e.g., Triton X-100) to release the intracellular bacteria, and determine the number of viable bacteria by plating serial dilutions on agar plates and counting the colony-forming units (CFU).

-

Data Analysis: Compare the CFU counts from the drug-treated wells to the initial intracellular inoculum to determine the change in bacterial load.

Figure 3: Experimental workflow for intracellular activity assay.

In Vivo Efficacy in a Rat Subcutaneous Abscess Model

Principle: This model evaluates the efficacy of an antimicrobial agent in a localized soft tissue infection.

Methodology:

-

Animal Model: Use immunocompetent rats.

-

Infection: Inject a standardized inoculum of S. aureus subcutaneously to form an abscess.

-

Treatment: Administer this compound at various doses and schedules (e.g., recreating human pharmacokinetic profiles via continuous intravenous infusion). Include a vehicle control group.

-

Efficacy Assessment: At a defined time point post-treatment, euthanize the animals, excise the abscesses, homogenize the tissue, and determine the bacterial load by plating serial dilutions and counting CFUs.

-

Data Analysis: Compare the bacterial load in the treated groups to the vehicle control group and the baseline bacterial count at the start of treatment.

Resistance Development

The potential for resistance development to peptide deformylase inhibitors is a key area of research. While PDF mutants resistant to these inhibitors have been shown to have a significant fitness cost and reduced pathogenicity, further studies are needed to fully characterize the mechanisms and frequency of resistance to this compound in S. aureus.[2] Standard methods for assessing resistance development include serial passage of bacteria in the presence of sub-MIC concentrations of the drug and spontaneous mutation frequency analysis.

Conclusion

This compound is a promising peptide deformylase inhibitor with potent and consistent activity against Staphylococcus aureus, including multidrug-resistant strains. Its unique mechanism of action, intracellular activity, and in vivo efficacy make it a valuable candidate for further investigation. This technical guide provides a comprehensive summary of the current knowledge on this compound's anti-S. aureus properties and serves as a resource for researchers in the field of antimicrobial drug discovery and development.

References

- 1. facm.ucl.ac.be [facm.ucl.ac.be]

- 2. journals.asm.org [journals.asm.org]

- 3. Potent Sub-MIC Effect of GSK1322322 and Other Peptide Deformylase Inhibitors on In Vitro Growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular pharmacokinetics and intracellular activity of the novel peptide deformylase inhibitor GSK1322322 against Staphylococcus aureus laboratory and clinical strains with various resistance phenotypes: studies with human THP-1 monocytes and J774 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reducing Antibacterial Development Risk for GSK1322322 by Exploring Potential Human Dose Regimens in Nonclinical Efficacy Studies Using Immunocompetent Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety, Tolerability, and Efficacy of GSK1322322 in the Treatment of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Lanopepden Mesylate (GSK1322322)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanopepden (GSK1322322) is a novel, potent, and selective inhibitor of bacterial peptide deformylase (PDF), an essential enzyme for bacterial protein maturation. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, in vitro and in vivo activity, and clinical evaluation of Lanopepden Mesylate. Detailed experimental protocols, extensive quantitative data, and visualizations of key pathways and workflows are presented to support further research and development in this area.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global public health. This compound emerges from a class of antibiotics targeting peptide deformylase, a clinically unexploited enzyme essential for bacterial survival.[1] By inhibiting PDF, Lanopepden disrupts the synthesis of mature bacterial proteins, leading to bactericidal activity.[2][3] This compound has demonstrated a promising spectrum of activity, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5] This document serves as a technical resource, consolidating key data and methodologies related to this compound.

Discovery and Rationale

The discovery of Lanopepden was driven by the need for new antibacterial agents with novel mechanisms of action to combat drug-resistant pathogens. Peptide deformylase was identified as an attractive target due to its essential role in bacterial protein synthesis and its absence in the cytoplasm of mammalian cells. The chemical structure of Lanopepden was rationally designed to fit into the active site of the PDF enzyme, leading to its potent inhibitory activity.

Synthesis of this compound

A detailed, step-by-step synthesis for Lanopepden has been described in patent literature. The following is a representative synthetic scheme and protocol.

Experimental Protocol: Synthesis of Lanopepden

A detailed, multi-step synthesis is typically involved in the creation of complex molecules like Lanopepden. While the full, step-by-step industrial synthesis protocol is proprietary, the general approach involves the synthesis of key intermediates followed by their coupling and final deprotection steps. The synthesis would logically proceed through the formation of the core heterocyclic system, attachment of the side chains, and introduction of the N-hydroxyformamide moiety, a critical component for its mechanism of action.

Researchers attempting to synthesize Lanopepden would need to consult detailed synthetic chemistry literature and patents for specific reaction conditions, catalysts, and purification methods.

Mechanism of Action

Lanopepden's antibacterial activity stems from its potent and selective inhibition of peptide deformylase (PDF). In bacteria, protein synthesis is initiated with N-formylmethionine. The PDF enzyme is responsible for removing this N-formyl group, a crucial step in the maturation of most bacterial proteins. By binding to the active site of PDF, Lanopepden prevents this deformylation process, leading to the accumulation of formylated, non-functional proteins and ultimately, bacterial cell death.

References

- 1. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. facm.ucl.ac.be [facm.ucl.ac.be]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Analysis of the Antibacterial Activity of a Novel Peptide Deformylase Inhibitor, GSK1322322 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ihma.com [ihma.com]

In Vitro Activity of Lanopepden Mesylate Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanopepden Mesylate (formerly GSK1322322) is a novel, first-in-class peptide deformylase (PDF) inhibitor demonstrating potent in vitro activity against a broad spectrum of Gram-positive bacteria, including clinically significant drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the in vitro efficacy of this compound against MRSA, presenting key quantitative data from susceptibility and time-kill studies. Detailed experimental protocols for the methodologies cited are also provided to facilitate reproducibility and further investigation. The unique mechanism of action, involving the inhibition of a crucial bacterial enzyme for protein maturation, makes this compound a promising candidate for the treatment of challenging bacterial infections.

Introduction

The emergence and global dissemination of multidrug-resistant pathogens, particularly MRSA, pose a significant threat to public health. MRSA is a major cause of both hospital- and community-acquired infections, leading to increased morbidity and mortality. The continuous evolution of resistance to existing antibiotic classes necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action.

This compound is a synthetic small molecule that inhibits peptide deformylase (PDF), a metalloenzyme essential for bacterial protein synthesis.[1] By targeting PDF, this compound prevents the removal of the formyl group from the N-terminus of newly synthesized polypeptides, leading to the accumulation of non-functional proteins and subsequent bacterial cell death.[1] This mechanism is distinct from all currently marketed antibiotics, suggesting a low potential for cross-resistance. This guide summarizes the available in vitro data on the activity of this compound against MRSA.

Mechanism of Action

This compound's antibacterial activity stems from its specific inhibition of the bacterial peptide deformylase (PDF) enzyme.

In Vitro Susceptibility of MRSA

The in vitro potency of this compound has been evaluated against a large collection of clinical S. aureus isolates, including strains with various resistance profiles.

Minimum Inhibitory Concentration (MIC)

MIC values for this compound against MRSA are consistently low, demonstrating its potent activity regardless of the resistance phenotype to other antibiotic classes.

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus (All) | 940 | ≤0.25 - >4 | 1 | 4 | [1] |

| Methicillin-Resistant S. aureus (MRSA) | - | - | - | 4 | [1][2] |

| Macrolide-Resistant S. aureus | - | - | - | 4 | [1] |

| Levofloxacin-Resistant S. aureus | - | - | - | 4 | [1] |

| Randomly Selected S. aureus (75 MRSA, 25 MSSA) | 100 | 0.5 - 4 | - | - | [3] |

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus.

Bactericidal Activity Against MRSA

Time-kill assays have been conducted to evaluate the bactericidal nature of this compound against S. aureus.

Time-Kill Assay Results

Studies have shown that this compound exhibits bactericidal activity against S. aureus, including MRSA.

| Organism | Concentration | Time (h) | Log₁₀ CFU/mL Reduction | Strain Information | Reference |

| S. aureus | 4x MIC | 24 | ≥ 3.0 | 29 of 33 strains tested | [1] |

Table 2: Bactericidal Activity of this compound from Time-Kill Studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against MRSA is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol Details:

-

Media Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared according to the manufacturer's instructions.

-

Drug Dilution: this compound is serially diluted two-fold in CAMHB in a 96-well microtiter plate.

-

Inoculum Preparation: A suspension of the MRSA test strain is prepared in CAMHB and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: The inoculated plates are incubated at 35°C for 16 to 20 hours in ambient air.

-

MIC Reading: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of this compound over time.

Protocol Details:

-

Inoculum Preparation: An overnight culture of the MRSA test strain is diluted in fresh CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.

-

Drug Exposure: this compound is added to the bacterial suspensions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is included.

-

Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Viable Cell Counting: The withdrawn samples are serially diluted in sterile saline or phosphate-buffered saline, and a defined volume is plated onto a suitable agar medium (e.g., Tryptic Soy Agar).

-

Colony Counting: The plates are incubated at 37°C for 18-24 hours, after which the number of colony-forming units (CFU) is counted.

-

Data Analysis: The results are expressed as the logarithm of the mean CFU/mL. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Conclusion

This compound demonstrates potent in vitro activity against MRSA, with consistently low MIC values and bactericidal effects at clinically relevant concentrations. Its novel mechanism of action, targeting peptide deformylase, makes it a valuable candidate for further development in the fight against multidrug-resistant Gram-positive pathogens. The data presented in this guide underscore the potential of this compound as a new therapeutic option for the treatment of infections caused by MRSA. Further in vivo and clinical studies are warranted to fully elucidate its therapeutic potential.

References

- 1. Comparative analysis of the antibacterial activity of a novel peptide deformylase inhibitor, GSK1322322 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ihma.com [ihma.com]

- 3. Potent Sub-MIC Effect of GSK1322322 and Other Peptide Deformylase Inhibitors on In Vitro Growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Lanopepden Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanopepden Mesylate (also known as GSK1322322) is a novel antibacterial agent that acts as a selective peptide deformylase (PDF) inhibitor.[][2][3] PDF is an essential bacterial enzyme that plays a crucial role in protein maturation, making it an attractive target for a new class of antibiotics.[4] By inhibiting PDF, this compound disrupts bacterial protein synthesis, leading to bacteriostatic or bactericidal effects.[2][3] This compound has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including drug-resistant strains, that are common causes of respiratory and skin infections.[][2][3]

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5]

Principle of the MIC Assay

The broth microdilution method is a widely used and standardized technique for determining the MIC of an antimicrobial agent.[6] The principle involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the microtiter plates are examined for visible bacterial growth. The MIC is the lowest concentration of the agent at which no growth is observed.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the in vitro activity of this compound (GSK1322322) against various bacterial pathogens. The data is presented as the Minimum Inhibitory Concentration required to inhibit 90% of the isolates (MIC₉₀).

| Bacterial Species | No. of Isolates | MIC₉₀ (µg/mL) | Notes |

| Staphylococcus aureus | 940 | 4 | Activity maintained against methicillin, macrolide, and levofloxacin-resistant strains.[] |

| Streptococcus pneumoniae | 947 | 2 | All isolates were inhibited by ≤4 µg/mL.[] |

| 1 | Activity maintained against penicillin, levofloxacin, and macrolide-resistant strains.[] | ||

| Streptococcus pyogenes | 617 | 0.5 | Irrespective of macrolide resistance.[] |

| Haemophilus influenzae | 2,370 | 4 | 88.8% of β-lactamase-positive strains inhibited at this concentration.[] |

| Moraxella catarrhalis | 115 | 1 |

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the CLSI guidelines for broth microdilution susceptibility testing.[7][8]

Materials:

-

This compound (GSK1322322) powder

-

Appropriate solvent for this compound (e.g., DMSO, sterile deionized water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well polypropylene microtiter plates (Note: Polypropylene is recommended for cationic peptides to prevent binding)[9]

-

Sterile reagent reservoirs

-

Multichannel and single-channel pipettes

-

Bacterial strains for testing

-

Tryptic Soy Agar (TSA) or other suitable solid media for bacterial culture

-

0.9% sterile saline

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL or at least 10 times the highest final concentration to be tested.

-

The choice of solvent should be based on the manufacturer's instructions. If using DMSO, ensure the final concentration in the assay does not exceed 1%, as higher concentrations may inhibit bacterial growth.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture on a TSA plate, select 3-5 morphologically similar colonies.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08 to 0.13).

-

Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of CAMHB into all wells of a 96-well polypropylene microtiter plate.

-

In the first column of wells, add an additional 100 µL of the this compound stock solution. This will result in a total volume of 200 µL and the highest concentration of the drug to be tested.

-

Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 should serve as the growth control (containing only CAMHB and the bacterial inoculum).

-

Column 12 should serve as the sterility control (containing only CAMHB).

-

-

Inoculation of Microtiter Plates:

-

Using a multichannel pipette, inoculate each well (columns 1-11) with 10 µL of the standardized bacterial suspension (prepared in step 2), resulting in a final volume of 110 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Seal the plates or place them in a container to prevent evaporation.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

Following incubation, examine the plates for visible bacterial growth (turbidity). A reading mirror or a light box can aid in visualizing the results.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Visualizations

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Potent Sub-MIC Effect of GSK1322322 and Other Peptide Deformylase Inhibitors on In Vitro Growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Broth Microdilution Assay [bio-protocol.org]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. researchgate.net [researchgate.net]

- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

Application Notes and Protocols for GSK1322322 Mesylate in Antibacterial Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical assessment of GSK1322322 mesylate, a novel peptide deformylase (PDF) inhibitor. The protocols outlined below are designed to facilitate the evaluation of its antibacterial efficacy through standardized in vitro and in vivo methodologies.

Mechanism of Action

GSK1322322 is a potent and selective inhibitor of bacterial peptide deformylase (PDF), an essential metalloenzyme that plays a critical role in bacterial protein maturation.[1][2][3] In bacteria, protein synthesis is initiated with N-formylmethionine. The N-formyl group is removed by PDF to produce a mature, functional protein.[4] Inhibition of PDF leads to the accumulation of formylated proteins, disrupting essential cellular processes and ultimately resulting in bacterial growth inhibition.[5] Due to its unique mechanism of action, GSK1322322 demonstrates no cross-resistance with existing classes of antibiotics.[2]

Caption: Mechanism of action of GSK1322322.

In Vitro Antibacterial Activity

GSK1322322 has demonstrated potent activity against a wide range of Gram-positive and some Gram-negative pathogens commonly associated with acute bacterial skin and skin structure infections (ABSSSI) and community-acquired pneumonia (CAP).

Table 1: In Vitro Activity of GSK1322322 Against Key Pathogens

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (all) | 940 | 2 | 4 |

| Staphylococcus aureus (MRSA) | - | - | 4 |

| Streptococcus pneumoniae | 947 | 0.5 | 1-2 |

| Streptococcus pyogenes | 617 | 0.25 | 0.5-1 |

| Haemophilus influenzae | 2370 | 2 | 4 |

| Moraxella catarrhalis | 115 | 0.5 | 1 |

Data compiled from multiple studies.[1][6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol adheres to the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI) document M07-A10.

1. Materials:

-

GSK1322322 mesylate reference standard

-

96-well sterile microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., S. aureus, S. pneumoniae, H. influenzae)

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

2. Preparation of GSK1322322 Stock Solution: a. Prepare a stock solution of GSK1322322 mesylate in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL. b. Further dilutions should be made in CAMHB.

3. Inoculum Preparation: a. From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm. d. Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4. Microtiter Plate Preparation and Inoculation: a. Perform serial two-fold dilutions of GSK1322322 in CAMHB directly in the 96-well plate to achieve a final volume of 100 µL per well. The concentration range should typically span from 0.06 to 64 µg/mL. b. Include a growth control well (no drug) and a sterility control well (no bacteria). c. Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL.

5. Incubation and Interpretation: a. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For S. pneumoniae and H. influenzae, incubate in an atmosphere of 5% CO₂. b. The MIC is defined as the lowest concentration of GSK1322322 that completely inhibits visible growth of the organism.

Caption: MIC determination workflow.

Protocol 2: Time-Kill Kinetic Assay

This protocol is based on CLSI document M26-A to determine the bactericidal or bacteriostatic activity of GSK1322322.

1. Materials:

-

GSK1322322 mesylate

-

CAMHB

-

Log-phase culture of the test organism

-

Sterile flasks or tubes

-

Shaking incubator (35°C ± 2°C)

-

Tryptic Soy Agar (TSA) plates

-

Sterile saline for dilutions

2. Procedure: a. Prepare a starting inoculum of the test organism in CAMHB at a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL. b. Add GSK1322322 at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). c. Include a growth control (no drug). d. Incubate the cultures in a shaking incubator at 35°C. e. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture. f. Perform serial dilutions of the aliquots in sterile saline and plate onto TSA plates. g. Incubate the plates for 18-24 hours at 35°C and determine the CFU/mL.

3. Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each concentration of GSK1322322 and the growth control. b. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. c. Bacteriostatic activity is generally defined as a <3-log₁₀ reduction in CFU/mL.

Time-kill studies have shown that GSK1322322 exhibits bactericidal activity against key pathogens such as S. pneumoniae, H. influenzae, S. pyogenes, and S. aureus.[1] A ≥3-log₁₀ decrease in CFU/ml at 4x MIC within 24 hours has been observed for the majority of strains tested.[1]

In Vivo Efficacy Models

Protocol 3: Murine Model of Skin and Soft Tissue Infection (SSTI)

1. Animal Model:

-

Female BALB/c mice (6-8 weeks old)

2. Infection Procedure: a. Anesthetize the mice. b. Shave a small area on the back of each mouse. c. Induce a skin infection by subcutaneous injection of a clinical isolate of S. aureus (e.g., MRSA strain) at a concentration of approximately 1 x 10⁶ CFU in 0.1 mL of saline.

3. Treatment: a. Initiate treatment with GSK1322322 mesylate (e.g., via oral gavage or intravenous administration) at various doses at a specified time post-infection (e.g., 2 hours). b. A vehicle control group should be included. c. Administer treatment for a defined period (e.g., 3-5 days).

4. Efficacy Evaluation: a. At the end of the treatment period, euthanize the mice. b. Excise the infected skin lesion. c. Homogenize the tissue in sterile saline. d. Perform serial dilutions and plate on appropriate agar to determine the bacterial load (CFU/g of tissue). e. Compare the bacterial load in the treated groups to the vehicle control group to determine the reduction in bacterial burden.

Protocol 4: Murine Model of Respiratory Tract Infection (RTI)

1. Animal Model:

-

Female BALB/c mice (6-8 weeks old)

2. Infection Procedure: a. Anesthetize the mice. b. Induce a respiratory tract infection by intranasal instillation of a clinical isolate of S. pneumoniae at a concentration of approximately 1 x 10⁷ CFU in 50 µL of saline.

3. Treatment: a. Initiate treatment with GSK1322322 mesylate at various doses at a specified time post-infection (e.g., 4 hours). b. Include a vehicle control group. c. Administer treatment for a defined period (e.g., 2-3 days).

4. Efficacy Evaluation: a. At the end of the treatment period, euthanize the mice. b. Perform a bronchoalveolar lavage (BAL) or harvest the lungs. c. Homogenize the lungs or serially dilute the BAL fluid. d. Plate the samples on appropriate agar to determine the bacterial load (CFU/mL of BAL fluid or CFU/g of lung tissue). e. Compare the bacterial load in the treated groups to the vehicle control group.

Caption: In vivo efficacy model workflow.

Table 2: In Vivo Efficacy of GSK1322322 in Murine Infection Models

| Infection Model | Pathogen | Dose Regimen (mg/kg) | Mean Log₁₀ Reduction in CFU (vs. Control) |

| Pneumonia | S. pneumoniae | Recreated 1000mg oral dose q12h | 1.6 to ≥2.7 |

| Pneumonia | H. influenzae | Recreated 1000mg oral dose q12h | 1.8 to 3.3 |

| Abscess | S. aureus | Recreated 1000mg oral dose q12h | 1.9 to 2.4 |

Data from a study using continuous intravenous infusion in immunocompetent rats to recreate human pharmacokinetic profiles.[7]

Conclusion

GSK1322322 mesylate is a promising novel antibacterial agent with a unique mechanism of action and potent activity against key respiratory and skin pathogens, including multi-drug resistant strains. The protocols detailed in these application notes provide a standardized framework for the preclinical evaluation of GSK1322322 and other novel antibacterial compounds.

References

- 1. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dokumen.pub [dokumen.pub]

- 3. A Murine Model for Enhancement of Streptococcus pneumoniae Pathogenicity upon Viral Infection and Advanced Age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. [protocols.io]

- 5. emerypharma.com [emerypharma.com]

- 6. Mouse Model of Staphylococcus aureus Skin Infection | Springer Nature Experiments [experiments.springernature.com]

- 7. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

Application Notes and Protocols for Lanopepden Mesylate Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanopepden Mesylate (GSK1322322) is an inhibitor of peptide deformylase (PDF), a crucial metalloenzyme in bacterial protein synthesis.[1][2][3] By targeting PDF, this compound effectively blocks the maturation of nascent proteins, leading to antibacterial activity, primarily against Gram-positive bacteria.[1][2][3] This document provides detailed application notes and protocols for the administration of this compound in various animal models, based on available preclinical research data. It is intended to guide researchers in designing and executing studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.

Mechanism of Action

This compound inhibits peptide deformylase, an enzyme that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides in bacteria. This deformylation is an essential step for further protein processing by methionine aminopeptidase and the formation of mature, functional proteins. Inhibition of PDF leads to the accumulation of formylated proteins, disrupting essential cellular processes and ultimately inhibiting bacterial growth. This mechanism is specific to bacteria as cytoplasmic protein synthesis in eukaryotes is not initiated with N-formylmethionine.

References

- 1. Safety, tolerability and pharmacokinetics of repeat dosing of the antibiotic GSK1322322, a peptide deformylase inhibitor: a randomized placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Acute toxicity, 28-day repeated-dose toxicity and toxicokinetic study of timosaponin BII in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantifying Lanopepden Mesylate Activity in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanopepden Mesylate (also known as GSK1322322) is a potent and selective inhibitor of peptide deformylase (PDF), a metalloenzyme crucial for bacterial protein synthesis.[1][2][3] PDF catalyzes the removal of the N-formyl group from the N-terminal methionine of nascent polypeptide chains in bacteria.[1][2][4] This deformylation step is essential for the maturation of functional proteins and, consequently, for bacterial survival.[1][2] The absence of a cytoplasmic PDF equivalent in mammalian cells makes it an attractive target for the development of novel antibacterial agents with selective toxicity.[1][5] this compound has demonstrated activity primarily against Gram-positive bacteria and has been investigated for the treatment of bacterial infections.[3]

These application notes provide detailed protocols for quantifying the activity of this compound in biological samples, a critical step in preclinical and clinical drug development for understanding its pharmacokinetics, pharmacodynamics, and efficacy. The methodologies described herein focus on a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for direct quantification of the compound in plasma and a representative enzyme inhibition assay to determine its functional activity against its target, peptide deformylase.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by directly inhibiting the enzymatic activity of peptide deformylase. This inhibition blocks the removal of the N-formyl group from newly synthesized bacterial proteins, leading to the accumulation of non-functional, formylated proteins. This disruption of protein maturation ultimately inhibits bacterial growth and viability.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data for this compound. Note: The data presented here are hypothetical and for illustrative purposes only.

Table 1: In Vitro Activity of this compound

| Target Enzyme | Assay Type | IC50 (nM) |

| S. aureus PDF | Enzymatic | 0.5 |

| S. pneumoniae PDF | Enzymatic | 1.2 |

| E. coli PDF | Enzymatic | 150 |

Table 2: Pharmacokinetic Parameters of this compound in Plasma (Example)

| Parameter | Value | Units |

| Cmax | 1200 | ng/mL |

| Tmax | 1.5 | h |

| AUC0-24 | 8500 | ng*h/mL |

| Half-life (t1/2) | 4.2 | h |

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a method for the quantitative analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry.

1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound)

-

Human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methanol (LC-MS grade)

-

Microcentrifuge tubes

-

Pipettes and tips

2. Sample Preparation

-

Thaw plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Spike with 10 µL of internal standard solution (concentration to be optimized).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase A (see below).

-

Vortex for 30 seconds and transfer to an autosampler vial.

3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

-

Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent.

-

Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions: To be determined by direct infusion of this compound and the internal standard. A hypothetical transition for this compound (m/z 480.3 -> 351.2) could be used as a starting point.

4. Data Analysis

-

Quantification is performed using the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of this compound.

Protocol 2: Peptide Deformylase (PDF) Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against bacterial peptide deformylase. The assay is based on a coupled-enzyme reaction where the formate released by PDF is oxidized by formate dehydrogenase (FDH), leading to the reduction of NAD+ to NADH, which can be monitored at 340 nm.[1]

1. Materials and Reagents

-

Recombinant bacterial peptide deformylase (e.g., from S. aureus)

-

This compound

-

Formyl-Met-Ala-Ser (fMAS) or other suitable PDF substrate

-

Formate Dehydrogenase (FDH)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

HEPES buffer

-

Bovine Serum Albumin (BSA)

-

96-well microplate

-

Spectrophotometer capable of reading at 340 nm

2. Assay Protocol

-

Prepare an assay buffer containing 50 mM HEPES (pH 7.2), 10 mM NaCl, and 0.2 mg/mL BSA.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer

-

10 µL of this compound dilution (or buffer for control)

-

10 µL of PDF enzyme solution (final concentration to be optimized, e.g., 5 nM)

-

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Prepare a substrate mixture containing the PDF substrate (e.g., fMAS), NAD+, and FDH in the assay buffer.

-

Initiate the reaction by adding 30 µL of the substrate mixture to each well.

-

Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 340 nm every 30 seconds for 15 minutes.

3. Data Analysis

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

-

Plot the initial velocity as a function of the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the PDF enzyme activity, by fitting the data to a suitable dose-response curve.

Conclusion

The protocols outlined in these application notes provide a framework for the accurate and reliable quantification of this compound in biological samples and the assessment of its enzymatic inhibitory activity. The LC-MS/MS method offers high sensitivity and specificity for pharmacokinetic studies, while the enzyme inhibition assay is crucial for pharmacodynamic evaluations and understanding the compound's mechanism of action. These methods are essential tools for the continued research and development of this compound as a potential antibacterial therapeutic.

References

- 1. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacophorejournal.com [pharmacophorejournal.com]

- 3. Drug forecast – the peptide deformylase inhibitors as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. embopress.org [embopress.org]

Troubleshooting & Optimization

Lanopepden Mesylate degradation and storage issues

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and storage of Lanopepden Mesylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term stability of the solid powder, it is recommended to store this compound at -20°C for up to 3 years.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation.[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: Can I store diluted working solutions for later use?

A3: It is strongly recommended to prepare working solutions fresh on the day of the experiment.[1] Diluted solutions, especially in aqueous media, may be more susceptible to degradation.

Q4: What are the potential degradation pathways for this compound?

A4: While specific public data on the degradation of this compound is limited, based on its chemical structure, potential degradation pathways include hydrolysis of the hydrazide or formamide functionalities, and oxidation of the piperazinooxazine moiety. Forced degradation studies are necessary to identify the specific degradation products under various stress conditions.

Q5: How can I detect degradation of my this compound sample?

A5: Degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. The appearance of new peaks or a decrease in the area of the main this compound peak can indicate degradation.

Troubleshooting Guides

Issue 1: Variability in Experimental Results

Symptom: Inconsistent or non-reproducible results in bioassays.

Possible Cause: Degradation of this compound in working solutions.

Troubleshooting Steps:

-

Prepare Fresh Solutions: Always prepare working solutions immediately before use from a recently thawed aliquot of the stock solution.

-

Control for Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experiments and is at a level that does not affect the assay.

-

pH and Buffer Compatibility: Assess the stability of this compound in your specific assay buffer and pH. Certain buffer components may catalyze degradation.

-

Perform a Quick Stability Check: Prepare a working solution and analyze it by HPLC at the beginning and end of your experiment's duration to check for any significant degradation.

Issue 2: Unexpected Peaks in Chromatogram

Symptom: Appearance of new peaks during HPLC analysis of a stored sample.

Possible Cause: Chemical degradation of this compound.

Troubleshooting Steps:

-

Review Storage Conditions: Verify that the sample has been stored at the recommended temperature and for a duration within the stability limits.

-

Conduct Forced Degradation: To understand the potential degradation products, perform forced degradation studies (see Experimental Protocols below) to generate and identify these new peaks.

-

Mass Spectrometry Analysis: Use LC-MS to determine the mass of the unknown peaks and deduce their potential structures.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (RT) |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | Data | Data | Data |

| Base Hydrolysis | 0.1 M NaOH | 8 h | 60 | Data | Data | Data |

| Oxidation | 3% H₂O₂ | 24 h | 25 | Data | Data | Data |

| Thermal | Solid State | 48 h | 80 | Data | Data | Data |

| Photolytic | UV light (254 nm) | 24 h | 25 | Data | Data | Data |

Table 2: Stability of this compound Stock Solution (in DMSO)

| Storage Temperature (°C) | Purity (%) at Time 0 | Purity (%) after 1 Month | Purity (%) after 3 Months | Purity (%) after 6 Months |

| -20 | Data | Data | Data | Data |

| -80 | Data | Data | Data | Data |

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and to generate potential degradation products.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

-

Incubate the mixture at 60°C for 24 hours.

-

At specified time points (e.g., 0, 4, 8, 24 h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

-

Incubate the mixture at 60°C for 8 hours.

-

At specified time points (e.g., 0, 2, 4, 8 h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

-

Keep the mixture at room temperature (25°C) for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place a known amount of solid this compound in a vial and heat in an oven at 80°C for 48 hours.

-

At specified time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette to UV light (254 nm) in a photostability chamber for 24 hours.

-

Keep a control sample protected from light.

-

At specified time points, analyze both the exposed and control samples by HPLC.

-

-

HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent drug from all degradation products.

Visualizations

Caption: Experimental workflow for forced degradation studies.

References

Troubleshooting inconsistent results in Lanopepden Mesylate experiments

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lanopepden Mesylate. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent across experiments. What are the potential causes?

A1: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing. Several factors can contribute to this variability:

-

Inoculum Preparation: The density of the bacterial inoculum is critical. A higher than intended inoculum concentration can lead to apparently higher MIC values, while a lower concentration can result in falsely low MICs. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard.

-

Media Composition: The type of broth medium (e.g., Mueller-Hinton Broth) can influence the activity of peptide-based inhibitors. Cation concentrations (Ca²⁺, Mg²⁺) in the media can particularly affect the activity of some antimicrobial peptides.[1] Ensure you use the same batch of media for comparative experiments or qualify new batches.

-

pH of the Medium: The activity of this compound may be pH-dependent. Variations in the pH of the prepared media can lead to shifts in MIC values.[1] Always check and adjust the pH of your media to the recommended value for your specific bacterial strain and assay.

-